molecular formula C21H31NO8-2 B13862948 1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate

1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate

Cat. No.: B13862948
M. Wt: 425.5 g/mol
InChI Key: JZIXBROIPXDFOW-WLHGVMLRSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate involves the reaction of bisoprolol with ethylating agents under controlled conditions. The process typically includes the following steps:

Industrial Production Methods: Industrial production of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and analytical chemistry.

    Biology: Employed in biochemical assays and studies involving enzyme kinetics.

    Medicine: Investigated for its potential therapeutic effects and as a reference standard in pharmacological studies.

    Industry: Utilized in the development of new chemical processes and materials.

Mechanism of Action

The mechanism of action of O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate involves its interaction with specific molecular targets. The compound acts as a beta-1 adrenergic antagonist, blocking the beta-1 adrenergic receptors in the heart. This leads to a reduction in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .

Comparison with Similar Compounds

Uniqueness: O-Desisopropyl-O-ethyl Bisoprolol Hemifumarate is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other beta-1 adrenergic antagonists .

Properties

Molecular Formula

C21H31NO8-2

Molecular Weight

425.5 g/mol

IUPAC Name

(E)-but-2-enedioate;1-[4-(2-ethoxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C17H29NO4.C4H4O4/c1-4-20-9-10-21-12-15-5-7-17(8-6-15)22-13-16(19)11-18-14(2)3;5-3(6)1-2-4(7)8/h5-8,14,16,18-19H,4,9-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+

InChI Key

JZIXBROIPXDFOW-WLHGVMLRSA-L

Isomeric SMILES

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O.C(=C/C(=O)[O-])\C(=O)[O-]

Canonical SMILES

CCOCCOCC1=CC=C(C=C1)OCC(CNC(C)C)O.C(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.